molecular formula C10H8BrF3O B1379074 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene CAS No. 1243313-06-5

1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene

Cat. No.: B1379074
CAS No.: 1243313-06-5
M. Wt: 281.07 g/mol
InChI Key: MJUPFCSYYYLEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8BrF3O It is characterized by the presence of a bromine atom, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-cyclopropoxy-5-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium) are commonly used.

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products:

Scientific Research Applications

1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, making the compound valuable in research and therapeutic applications .

Comparison with Similar Compounds

  • 1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene
  • 1-Bromo-3-(trifluoromethyl)benzene
  • 3-Bromobenzotrifluoride

Comparison: 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-bromo-3-cyclopropyloxy-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O/c11-7-3-6(10(12,13)14)4-9(5-7)15-8-1-2-8/h3-5,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUPFCSYYYLEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.